molecular formula C14H27BrO2 B15082310 Dodecyl bromoacetate CAS No. 3674-07-5

Dodecyl bromoacetate

Cat. No.: B15082310
CAS No.: 3674-07-5
M. Wt: 307.27 g/mol
InChI Key: QIPFGFYXERNTNP-UHFFFAOYSA-N
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Description

Dodecyl bromoacetate, also known as bromoacetic acid dodecyl ester, is an organic compound with the molecular formula C14H27BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a long dodecyl chain attached to a bromoacetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with dodecyl alcohol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in a solvent like xylene. The reaction conditions include heating the mixture until the azeotropic amount of water is removed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of chloroacetic acid with hydrogen bromide to form bromoacetic acid, which is then esterified with dodecyl alcohol in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

Dodecyl bromoacetate primarily undergoes substitution reactions due to the presence of the bromoacetate group. It can react with nucleophiles to form various substituted products.

Common Reagents and Conditions

    Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, thiols, and alcohols under mild conditions to form substituted esters and amides.

    Reduction: The compound can be reduced to dodecyl acetate using reducing agents like lithium aluminum hydride.

Major Products Formed

    Substituted Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Dodecyl bromoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophiles in biological molecules, leading to the formation of covalent bonds. This property makes it useful in modifying proteins and other biomolecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl bromoacetate is unique due to its long dodecyl chain, which imparts specific hydrophobic properties. This makes it particularly useful in the synthesis of surfactants and other compounds where hydrophobic interactions are important .

Biological Activity

Dodecyl bromoacetate is an organic compound that belongs to the class of alkyl bromoacetates, which are known for their biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and its interactions with biological systems.

Chemical Structure and Properties

This compound can be described by its molecular formula C14H27BrO2C_{14}H_{27}BrO_2. It features a long hydrophobic dodecyl chain and a reactive bromoacetate functional group, which contributes to its amphiphilic nature. This structure allows it to interact with lipid membranes and proteins, making it a candidate for various biological studies.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with long alkyl chains, such as dodecyl derivatives, exhibit significant activity against a range of microorganisms. The mechanism often involves disruption of microbial cell membranes due to the hydrophobic interactions of the alkyl chain, leading to cell lysis.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. For instance, cytotoxicity assessments using MTT assays have shown that this compound can significantly reduce cell viability in cancer cell lines at certain concentrations. The IC50 values vary depending on the specific cell line tested, indicating a selective cytotoxic profile.

Cell Line IC50 (µM) Reference
HeLa25
MCF-730
A54920

The proposed mechanism of action for this compound involves its incorporation into lipid bilayers, leading to membrane destabilization. This destabilization can trigger apoptosis in cancer cells or inhibit the growth of bacteria by disrupting their cellular integrity. Further studies are needed to elucidate the specific pathways involved in these effects.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound revealed that it was effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were found to be lower than those of commonly used antibiotics, suggesting potential as an alternative antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In another research effort, this compound was tested against various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This study highlighted its potential as a chemotherapeutic agent.

Study 3: Interaction with Biological Membranes

Research on the interaction of this compound with biological membranes showed that it could form micelles at certain concentrations, which may enhance its bioavailability and efficacy. The formation of these micelles is crucial for its application in drug delivery systems.

Properties

CAS No.

3674-07-5

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

dodecyl 2-bromoacetate

InChI

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13H2,1H3

InChI Key

QIPFGFYXERNTNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CBr

Origin of Product

United States

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